molecular formula C13H23NO B3977062 N-环己基环己烷甲酰胺 CAS No. 7474-36-4

N-环己基环己烷甲酰胺

货号 B3977062
CAS 编号: 7474-36-4
分子量: 209.33 g/mol
InChI 键: IUTRXWNRCBITFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexylcyclohexanecarboxamide, also known as N-(cyclohexyl) cyclohexanecarboxamide or CHC, is a synthetic compound that belongs to the class of chemical compounds known as carboxamides. It is a white crystalline solid that is soluble in water and organic solvents. CHC has been the subject of extensive scientific research due to its potential therapeutic applications.

科学研究应用

1. 选择性加氢中的催化剂

N-环己基环己烷甲酰胺衍生物,如环己酮,在化学工业中具有重要意义,特别是在聚酰胺的制造中。一项研究讨论了一种催化剂(负载在介孔石墨氮化碳上的 Pd 纳米粒子),该催化剂在温和条件下促进了苯酚选择性生成环己酮。该催化剂在无添加剂的水性介质中实现了高转化率和选择性,证明了其效率和工业应用潜力 (Wang 等人,2011)

2. 二羧酰胺的合成

另一个应用是通过钯催化的氨基羰基化合成二羧酰胺。此过程涉及使用各种二胺作为 N 亲核试剂。合成显示出产率根据碘化底物、二胺结构和反应条件有显着差异。合成的某些化合物对人肺癌细胞表现出细胞毒性,突出了其在药物化学中的潜在应用 (Carrilho 等人,2015)

3. PET 成像应用

在正电子发射断层扫描 (PET) 成像领域,N-环己基环己烷甲酰胺的衍生物,特别是 18F-Mefway,与 18F-FCWAY 进行了比较,以量化人体中的 5-HT1A 受体。该研究表明 18F-Mefway 由于其对体内脱氟的抵抗力,因此可作为 PET 放射性配体的可行候选者,无需脱氟抑制剂 (Choi 等人,2015)

4. 纳滤膜制造

水处理领域的研究已经利用了 N-环己基环己烷甲酰胺衍生物。一项研究描述了通过 1,4-二氨基环己烷 (DCH) 和三甲酰氯 (TMC) 的界面聚合制备新型纳滤膜。该膜表现出优异的通量和脱盐性能,证明了其在水净化技术中的潜力 (Chen 等人,2015)

5. 抗癌和 α-葡萄糖苷酶抑制活性

在制药领域,一种合成 2,6-二芳基-4-氧代-N,N'-二(吡啶-2-基)环己烷-1,1-二羧酰胺的方法在各种癌细胞系中表现出显着的抗癌活性。一些化合物对某些癌细胞表现出比顺铂更高的毒性,而另一些化合物则表现出 α-葡萄糖苷酶抑制活性,表明其在癌症治疗和糖尿病管理中的潜在应用 (Al-Majid 等人,2019)

6. 晶体结构和 DFT 研究

一项关于 N-(2-氯苯基氨基甲酰硫基)环己烷甲酰胺的研究详细介绍了其晶体结构,并进行了 Hirshfeld 表面分析和密度泛函理论 (DFT) 研究。结果提供了对化合物的分子结构和反应性的见解,这在设计新材料和药物方面可能是有益的 (Ozer 等人,2021)

7. 抗惊厥和镇痛潜力

某些 N-芳基烷基-N-(1-((环己基氨基)甲基)环己基)苯胺和苯甲酰胺的合成证明了它们的抗惊厥和镇痛潜力。这些化合物在小鼠中表现出显着的保护作用和显着的抗伤害感受作用,表明它们在开发用于神经系统疾病的新药中的潜力 (Aboul-Enein 等人,2014)

属性

IUPAC Name

N-cyclohexylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTRXWNRCBITFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322687
Record name N-cyclohexylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7474-36-4
Record name NSC401818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylcyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexylcyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexylcyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexylcyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexylcyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexylcyclohexanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。